![molecular formula C15H19N3 B2567121 4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine CAS No. 1282370-35-7](/img/structure/B2567121.png)
4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine” is a chemical compound with the CAS Number: 1282370-35-7. It has a molecular weight of 241.34 . The IUPAC name for this compound is 4-{[benzyl(methyl)amino]methyl}-N-methyl-2-pyridinamine .
Synthesis Analysis
The synthesis of such compounds often involves the use of amination (arylation) techniques . Various catalysts and reagents can be used to facilitate the reaction, including PIFA, NBS, and certain metal complexes . The reactions are often efficient and can produce a variety of arylmethylamines in good yields .Molecular Structure Analysis
The InChI code for the compound is 1S/C15H19N3/c1-16-15-10-14(8-9-17-15)12-18(2)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3, (H,16,17) . This code provides a standardized way to represent the compound’s molecular structure.Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo decarboxylative transamination under mild conditions to produce a variety of arylmethylamines . It can also participate in N-alkylation reactions with alcohols .Physical And Chemical Properties Analysis
The compound has a molecular weight of 241.34 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Electrospray Mass Spectrometry and Fragmentation
Derivatives of aminopyridines, including those similar in functionality to "4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine," have been explored for their utility in mass spectrometry. For example, derivatization of N-linked glycans for improved signal strength and fragmentation analysis in mass spectrometry has been reported. This demonstrates the role of aminopyridine derivatives in enhancing analytical methodologies (Harvey, 2000).
Catalysis
Amine-functionalized frameworks, like those incorporating aminopyridine structures, have shown efficiency as catalysts in chemical reactions. For instance, an interpenetrating amine-functionalized metal–organic framework demonstrated high catalytic activity and reusability for the synthesis of tetrahydro-chromenes (Safarifard, Beheshti, & Morsali, 2015).
Organic Synthesis
Compounds featuring aminopyridine moieties are valuable in organic synthesis for constructing complex molecules. Synthesis and complexation studies involving tosylated 4-aminopyridine and its interactions with metal ions highlight its potential in developing pharmaceuticals and catalysis (Orie, Duru, & Ngochindo, 2021).
Safety And Hazards
properties
IUPAC Name |
4-[[benzyl(methyl)amino]methyl]-N-methylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-16-15-10-14(8-9-17-15)12-18(2)11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFPVMIHXJFENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)CN(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.